3-(1H-pyrazol-4-yl)pyridine dihydrochloride
Description
3-(1H-pyrazol-4-yl)pyridine dihydrochloride is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .
Properties
CAS No. |
2742660-87-1 |
|---|---|
Molecular Formula |
C8H9Cl2N3 |
Molecular Weight |
218.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-4-yl)pyridine typically involves the cyclization of appropriate precursors. . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-4-yl)pyridine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrazole-pyridine compounds .
Scientific Research Applications
3-(1H-pyrazol-4-yl)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interaction with DNA .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole-pyridine derivatives such as:
- 3-(1H-pyrazol-3-yl)pyridine
- 4-(1H-pyrazol-4-yl)pyridine
- 5-(1H-pyrazol-4-yl)pyridine
Uniqueness
What sets 3-(1H-pyrazol-4-yl)pyridine dihydrochloride apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both pyrazole and pyridine rings in a single molecule provides a unique scaffold for the development of novel compounds with diverse applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
